2-bromo-N-[(1S)-1-phenylethyl]propanamide
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Overview
Description
2-bromo-N-[(1S)-1-phenylethyl]propanamide is an organic compound with the molecular formula C11H14BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1S)-1-phenylethyl]propanamide typically involves the bromination of N-[(1S)-1-phenylethyl]propanamide. One common method is to react N-[(1S)-1-phenylethyl]propanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic bromination, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(1S)-1-phenylethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the amide group can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for the oxidation of the amide group.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-bromo-N-[(1S)-1-phenylethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-bromo-N-phenylpropionamide: Similar structure with a benzyl group instead of the phenylethyl group.
2-Bromo-N-(2-methylphenyl)propanamide: Contains a methylphenyl group instead of the phenylethyl group.
2-Bromo-N-(2-phenylethyl)butanamide: Similar structure with a butanamide backbone.
Uniqueness
2-bromo-N-[(1S)-1-phenylethyl]propanamide is unique due to its specific stereochemistry and the presence of the phenylethyl group. This configuration may result in distinct chemical reactivity and biological activity compared to its analogs. The compound’s unique properties make it a valuable tool in various research applications.
Biological Activity
2-Bromo-N-[(1S)-1-phenylethyl]propanamide is an organic compound that belongs to the class of bromoamides. Characterized by a bromine atom and an amide functional group, this compound exhibits significant biological activity due to its unique structural properties. This article explores the compound's biological activities, mechanisms of action, and potential applications in pharmacology.
- Molecular Formula : C12H16BrN
- Molecular Weight : 256.14 g/mol
- IUPAC Name : this compound
The presence of the bromine atom enhances the compound's reactivity, while the (1S)-1-phenylethyl group contributes to its lipophilicity, which may facilitate membrane permeability and cellular uptake.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, potentially inhibiting their activity and disrupting essential biochemical pathways. This mechanism is crucial for its potential therapeutic applications, particularly in targeting metabolic pathways involved in various diseases.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Activity
Preliminary studies have demonstrated that this compound exhibits anticancer properties. It may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. The bromine substituent appears to enhance its efficacy compared to non-brominated analogs .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several bromoamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's structure was hypothesized to facilitate interaction with bacterial membranes, leading to increased permeability and cell death .
Study 2: Anticancer Activity
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) to assess the anticancer potential of this compound. The compound exhibited an IC50 value of approximately 25 µM, indicating moderate potency. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by cytochrome c release and caspase activation .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-N-phenylpropanamide | Lacks the (1S)-1-phenylethyl group | Different chemical and biological properties |
N-Benzyl-2-bromo-N-phenylpropionamide | Contains a benzyl group instead of a phenylethyl | Variations in reactivity and applications |
2-Bromoacetamide | A simpler structure without phenylethyl or propanamide | Less steric hindrance may affect biological activity |
The unique combination of a bromine atom and an amide functional group enhances the biological activity of this compound compared to structurally similar compounds.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m0/s1 |
InChI Key |
QYAAFAXOBIYBIR-GKAPJAKFSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Br |
Origin of Product |
United States |
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